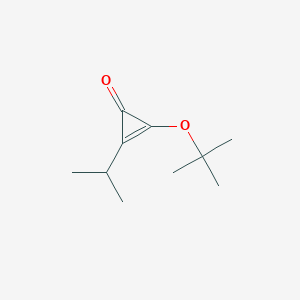
2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one is an organic compound characterized by a cyclopropene ring substituted with tert-butoxy and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of tert-butyl alcohol with a suitable cyclopropene derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butoxy-2,3,4,5-tetraphenyl-2-cyclopenten-1-one
- N-(propan-2-yl)(tert-butoxy)carbohydrazide
Uniqueness
2-tert-Butoxy-3-(propan-2-yl)cycloprop-2-en-1-one is unique due to its cyclopropene ring structure, which imparts distinct chemical reactivity and stability
Properties
CAS No. |
111870-15-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-3-propan-2-ylcycloprop-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)7-8(11)9(7)12-10(3,4)5/h6H,1-5H3 |
InChI Key |
INIRZIQROUAKQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C1=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















